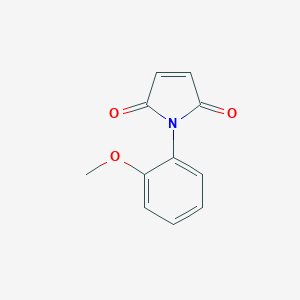

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDGDRYFCIHDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169734 | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17392-68-6 | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17392-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017392686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17392-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methoxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-METHOXYPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

This document provides a comprehensive technical overview for the synthesis of this compound, a valuable compound in medicinal chemistry and materials science.[1][2] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction and Reaction Principle

This compound, also known as N-(2-methoxyphenyl)maleimide, belongs to the N-arylmaleimide class of compounds. These molecules are notable for their use as versatile intermediates and their inherent biological activities.[2][3] The synthesis is typically achieved through a two-step process involving the reaction of an aniline with maleic anhydride.[4]

The general mechanism involves:

-

Nucleophilic Acyl Substitution: The primary amine of 2-methoxyaniline acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the intermediate, N-(2-methoxyphenyl)maleamic acid.[5]

-

Cyclodehydration: The intermediate maleamic acid is then cyclized through the removal of a water molecule to form the stable five-membered imide ring. This step is typically promoted by heat and a dehydrating agent or catalyst.[6][7]

Synthesis Pathways and Experimental Protocols

Two primary protocols for the synthesis are detailed below. The first is a direct one-pot method, and the second is a traditional two-step procedure that involves the isolation of the maleamic acid intermediate.

Physicochemical Properties of Reactants

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellow liquid |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | White crystalline solid[8] |

Protocol 1: One-Pot Synthesis in Acetic Acid

This method provides a straightforward route to the target compound by performing both the addition and cyclization steps in a single reaction vessel. This protocol is adapted from the procedure described by Sirajuddin et al. (2012).[9]

Experimental Procedure:

-

To a suitable reaction flask, add equimolar quantities of 2-methoxyaniline and maleic anhydride (furan-2,5-dione).

-

Add glacial acetic acid to the flask to serve as the solvent and catalyst.

-

Stir the mixture vigorously at room temperature for approximately 2 hours.

-

After the initial stirring period, cease agitation and allow the solution to stand at room temperature.

-

The product, this compound, will crystallize from the solution as light yellow prisms over a period of approximately two days.[9]

-

Collect the crystals by vacuum filtration, wash with a minimal amount of cold solvent to remove any residual impurities, and dry under vacuum.

Protocol 2: Two-Step Synthesis via Isolated Intermediate

This classic and highly reliable method involves the initial synthesis and isolation of the N-(2-methoxyphenyl)maleamic acid intermediate, followed by a separate cyclodehydration step. This approach often leads to a purer final product.[4][7]

Step A: Synthesis of N-(2-methoxyphenyl)maleamic acid

-

In a three-necked flask equipped with a stirrer and dropping funnel, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as anhydrous ethyl ether.[7]

-

Prepare a separate solution of 2-methoxyaniline (1.0 eq.) in the same solvent.

-

While stirring the maleic anhydride solution, add the 2-methoxyaniline solution dropwise. The reaction is often exothermic.[4]

-

A thick suspension of the maleamic acid intermediate will form. Continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.[7]

-

Collect the precipitated N-(2-methoxyphenyl)maleamic acid by suction filtration.

-

Wash the solid product with cold ether to remove unreacted starting materials and dry thoroughly. The intermediate is typically a fine, cream-colored powder.[7]

Step B: Cyclodehydration to this compound

-

In a clean, dry flask, create a slurry by combining the dried N-(2-methoxyphenyl)maleamic acid (1.0 eq.), anhydrous sodium acetate (e.g., 0.5 eq.), and acetic anhydride (e.g., 2-3 eq. by volume).[6][7]

-

Gently heat the suspension with stirring, for instance, on a steam bath for 30-60 minutes. The solids should dissolve during this time.[6][7]

-

After the reaction is complete, cool the mixture to near room temperature.

-

Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water, stirring vigorously to precipitate the crude product and hydrolyze the excess acetic anhydride.[7]

-

Collect the solid N-phenylmaleimide product by vacuum filtration and wash thoroughly with cold water.[7]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain the pure, canary-yellow crystalline product.[7]

Data Summary

The following tables summarize the reaction conditions and the physicochemical properties of the final product.

Table 1: Comparison of Synthesis Protocols

| Parameter | Protocol 1 (One-Pot) | Protocol 2 (Two-Step) |

| Solvent(s) | Glacial Acetic Acid | Step A: Ethyl Ether; Step B: Acetic Anhydride |

| Catalyst/Reagent | Acetic Acid (serves as both) | Step B: Sodium Acetate |

| Temperature | Room Temperature | Step A: Room Temp.; Step B: Elevated (Steam Bath) |

| Reaction Time | 2 hours stirring + 48 hours standing[9] | ~2-4 hours total |

| Intermediate Isolation | No | Yes |

| Product Form | Light yellow prisms[9] | Canary-yellow needles[7] |

Table 2: Physicochemical and Crystallographic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [9] |

| Molar Mass | 203.19 g/mol | [9] |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [9] |

| Unit Cell Dimensions | a = 12.7018 Å, b = 10.2689 Å, c = 7.4695 Å | [9] |

| Dihedral Angle | 75.60° (between methoxybenzene and pyrrole-2,5-dione rings) | [9][10] |

Process Diagrams and Workflows

Visualizations of the synthesis pathway and experimental workflow are provided below using the DOT language.

Caption: Overall reaction scheme for the synthesis.

Caption: Experimental workflow for the two-step synthesis protocol.

References

- 1. Buy 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione [smolecule.com]

- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. homework.study.com [homework.study.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 9. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Thiol-Maleimide Michael Addition: A Deep Dive into the Mechanism for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins and other biomolecules is a fundamental tool in modern drug development, diagnostics, and life sciences research. Among the various bioconjugation techniques, the Michael addition reaction between a thiol (sulfhydryl) group and an N-substituted maleimide stands out for its high efficiency, specificity, and mild reaction conditions. This technical guide provides an in-depth exploration of the core mechanism, kinetics, and practical considerations of the thiol-maleimide reaction, tailored for professionals in the field.

The Core Mechanism: A Nucleophilic Attack

The foundational chemistry of the thiol-maleimide conjugation is a Michael-type addition reaction.[1][2] In this process, the maleimide, an α,β-unsaturated carbonyl compound, serves as the electrophile, or "Michael acceptor."[3][4] The thiol group, typically from a cysteine residue within a protein or peptide, acts as the nucleophile, or "Michael donor."[5][6]

The reaction is initiated by the deprotonation of the thiol group (-SH) to its more reactive thiolate form (-S⁻).[5] This thiolate anion then executes a nucleophilic attack on one of the carbon atoms of the maleimide's electron-deficient carbon-carbon double bond.[1][5] This attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[5] The reaction is highly favorable due to the electron-withdrawing nature of the adjacent carbonyl groups on the maleimide ring and the release of ring strain upon formation of the thioether product.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Physicochemical Properties of N-(2-Methoxyphenyl)maleimide (CAS Number: 17392-68-6)

This technical guide provides a comprehensive overview of the available physicochemical data for the compound N-(2-Methoxyphenyl)maleimide, identified by CAS number 17392-68-6. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols for key analytical methods and a visual representation of a general characterization workflow.

Compound Identification

| Identifier | Value |

| CAS Number | 17392-68-6 |

| Chemical Name | N-(2-Methoxyphenyl)maleimide |

| Synonyms | 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, 1-(2-Methoxyphenyl)pyrrole-2,5-dione |

| Molecular Formula | C₁₁H₉NO₃[1] |

| Molecular Weight | 203.19 g/mol [2] |

Physicochemical Data

The following tables summarize the key physicochemical properties of N-(2-Methoxyphenyl)maleimide. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions and sample purity.

Thermal and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 90-91 °C | [3] |

| 119-120 °C | [1] | |

| 122-123 °C | [4] | |

| Boiling Point | 342.6 °C at 760 mmHg | [1][3] |

| Flash Point | 161 °C | [1] |

Computed and Predicted Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 0.27 ± 0.20 | [5] |

| Topological Polar Surface Area | 46.6 Ų | [2] |

| Complexity | 293 | [2] |

Experimental Protocols

While specific experimental details for the characterization of N-(2-Methoxyphenyl)maleimide are not extensively published, this section outlines standard methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline N-(2-Methoxyphenyl)maleimide is finely powdered.[6] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7][8]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used.

-

Measurement: The packed capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate, typically around 2°C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of liquid N-(2-Methoxyphenyl)maleimide is placed in a small test tube (fusion tube).[3] A capillary tube, sealed at one end, is placed inverted into the liquid.[3][5]

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

-

Measurement: The Thiele tube is heated gently and uniformly.[3][5] As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[3] The heating is then stopped.

-

Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[5] The barometric pressure should also be recorded as the boiling point is pressure-dependent.[2]

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of N-(2-Methoxyphenyl)maleimide.

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation: A small amount of solid N-(2-Methoxyphenyl)maleimide is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1]

-

Film Formation: The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A few milligrams of N-(2-Methoxyphenyl)maleimide are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used.[10]

-

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as pulse angle and relaxation delay are optimized. For ¹³C NMR, proton decoupling is typically used.

-

Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions from the sample molecules.[12]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12][13]

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.[12]

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a chemical compound like N-(2-Methoxyphenyl)maleimide.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 10. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. zefsci.com [zefsci.com]

Crystal Structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry. The following sections present its crystallographic data, a summary of its structural features, and the experimental protocols for its synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers in drug discovery and materials science.

Introduction

This compound, with the chemical formula C₁₁H₉NO₃, belongs to the N-substituted maleimide class of compounds.[1] Derivatives of 1H-pyrrole-2,5-dione are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This document details the solid-state structure of the title compound as determined by single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of this compound reveals a monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains one molecule of the compound. The methoxybenzene and the 1H-pyrrole-2,5-dione rings are nearly planar.[1] A key structural feature is the significant dihedral angle of 75.60 (10)° between these two ring systems.[1][3] The methoxy group's carbon atom is nearly coplanar with the benzene ring to which it is attached, with a deviation of 0.208 (2) Å.[1][3][4]

In the crystal packing, molecules are linked by weak aromatic π–π stacking interactions between the benzene rings of adjacent molecules related by inversion, with a centroid–centroid separation of 3.8563 (13) Å.[1][3][4]

Data Presentation

The crystallographic data, data collection parameters, and refinement details are summarized in the tables below for clear and concise reference.[1]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₁H₉NO₃ |

| Formula Weight ( g/mol ) | 203.19 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 12.7018 (15) |

| b (Å) | 10.2689 (12) |

| c (Å) | 7.4695 (8) |

| β (°) | 101.067 (7) |

| Volume (ų) | 956.16 (19) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.412 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.30 × 0.25 × 0.23 |

Table 2: Data Collection and Refinement Details.

| Parameter | Value |

| Diffractometer | Bruker Kappa APEXII CCD |

| Theta range for data collection (°) | 1.6 to 26.0 |

| Reflections collected | 7388 |

| Independent reflections | 1887 |

| R(int) | 0.030 |

| Reflections with I > 2σ(I) | 1267 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1887 / 0 / 137 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.112 |

| R indices (all data) | R1 = 0.068, wR2 = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.11 and -0.19 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound was achieved through a condensation reaction.[1]

Materials:

-

2-Methoxyaniline

-

Furan-2,5-dione (Maleic anhydride)

-

Glacial acetic acid

Procedure:

-

Equimolar quantities of 2-methoxyaniline and furan-2,5-dione were added to glacial acetic acid.

-

The mixture was stirred for 2 hours at room temperature.

-

The resulting solution was left undisturbed at ambient temperature.

-

Light yellow prismatic crystals suitable for X-ray diffraction were formed after two days.[1]

X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed to determine the molecular structure.

Instrumentation and Software:

-

Data Collection: A Bruker Kappa APEXII CCD diffractometer was used for data collection.[1]

-

Cell Refinement and Data Reduction: The cell refinement and data reduction were carried out using SAINT (Bruker, 2007).[1]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97.[1]

-

Molecular Graphics: ORTEP-3 for Windows and PLATON were used to generate molecular graphics.[1]

Data Collection and Processing:

-

A suitable single crystal was mounted for data collection.

-

Data were collected at 296 K using Mo Kα radiation (λ = 0.71073 Å).[1]

-

A multi-scan absorption correction was applied using SADABS.[5]

-

The positions of hydrogen atoms were determined geometrically and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the potential areas of application for this class of compounds.

Caption: Synthetic workflow for this compound.

Caption: Potential applications of 1H-pyrrole-2,5-dione derivatives.

Conclusion

This guide has provided a detailed summary of the crystal structure of this compound, supported by comprehensive data tables and experimental protocols. The structural information presented here is fundamental for researchers working on the development of novel pharmaceuticals and functional materials based on the pyrrole-2,5-dione scaffold. The provided visualizations offer a clear overview of the synthesis and potential applications, serving as a valuable resource for the scientific community.

References

- 1. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of N-(2-methoxyphenyl)maleimide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-methoxyphenyl)maleimide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides standardized experimental protocols, and outlines the analytical workflow.

Data Presentation

The following tables summarize the key quantitative data expected from the spectroscopic analysis of N-(2-methoxyphenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The data presented here is based on analysis of structurally similar compounds.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| 6.85 | s | 2H | HC=CH (Maleimide) |

| 3.85 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Maleimide) |

| ~155.0 | Ar-C-O |

| ~134.5 | HC=CH (Maleimide) |

| ~130.0 | Ar-C |

| ~128.5 | Ar-C |

| ~121.0 | Ar-C |

| ~120.0 | Ar-C-N |

| ~111.5 | Ar-C |

| ~55.8 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Medium | =C-H Stretch (Aromatic & Vinylic) |

| ~2840 | Medium | C-H Stretch (-OCH₃) |

| ~1770 | Strong | C=O Stretch (Imide, Asymmetric) |

| ~1710 | Strong | C=O Stretch (Imide, Symmetric) |

| ~1600, ~1490 | Medium-Strong | C=C Stretch (Aromatic ring) |

| ~1390 | Medium | C-N Stretch (Imide) |

| ~1250 | Strong | C-O-C Stretch (Aryl ether, Asymmetric) |

| ~1020 | Medium | C-O-C Stretch (Aryl ether, Symmetric) |

| ~830 | Medium | C-H Bend (Maleimide ring) |

| ~750 | Strong | C-H Bend (Ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: GC-MS Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 203 | ~100 | [M]⁺ (Molecular Ion) |

| 188 | ~35 | [M - CH₃]⁺ |

| 175 | ~20 | [M - CO]⁺ |

| 160 | ~25 | [M - CH₃ - CO]⁺ |

| 132 | ~40 | [M - CO - NCO]⁺ |

| 120 | ~60 | [C₇H₆O₂]⁺ |

| 92 | ~50 | [C₆H₄O]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of N-(2-methoxyphenyl)maleimide.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

The final sample height in the tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: 500 MHz NMR Spectrometer.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the CDCl₃. Automated or manual shimming is performed to optimize the magnetic field homogeneity.[1]

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to lower natural abundance and sensitivity of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Fourier transformation is applied to the acquired Free Induction Decay (FID). Phase and baseline corrections are performed manually. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of N-(2-methoxyphenyl)maleimide into a fine powder using an agate mortar and pestle.[3]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[3]

-

Gently mix the sample and KBr until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of N-(2-methoxyphenyl)maleimide (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved.

-

Filter the solution if any particulates are visible.

-

Transfer the solution to a 2 mL autosampler vial.

Data Acquisition (GC-MS):

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[4]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.[4]

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Processing: The total ion chromatogram (TIC) is recorded, and the mass spectrum corresponding to the chromatographic peak of the compound is extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of N-(2-methoxyphenyl)maleimide.

Caption: Workflow for Spectroscopic Analysis of N-(2-methoxyphenyl)maleimide.

References

Solubility of N-Aryl Maleimides: A Technical Guide for Researchers

Introduction

N-aryl maleimides are a class of organic compounds characterized by a maleimide ring attached to an aryl substituent via the nitrogen atom. These compounds are of significant interest in drug development, polymer chemistry, and materials science due to their versatile reactivity, particularly in bioconjugation reactions with thiols and as monomers in polymerization processes. A critical parameter governing the utility of N-aryl maleimides in these applications is their solubility in various aqueous and organic solvents. This technical guide provides a comprehensive overview of the solubility of N-aryl maleimides, including a summary of available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a discussion of the structural factors influencing their solubility.

Core Concepts in Solubility of N-Aryl Maleimides

The solubility of N-aryl maleimides is governed by the interplay of the polar maleimide ring and the typically nonpolar aryl substituent. The fundamental principle of "like dissolves like" is paramount in understanding their solubility behavior.

-

Aqueous Solubility: Generally, N-aryl maleimides exhibit low solubility in aqueous solutions. The hydrophobic nature of the aryl group and the overall molecular structure limit their interaction with polar water molecules. However, the introduction of polar functional groups on the aryl ring can enhance aqueous solubility.

-

Organic Solvent Solubility: N-aryl maleimides are generally more soluble in organic solvents.[1][2][3][4][5][6] Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are often excellent solvents for this class of compounds due to their ability to solvate both the polar maleimide moiety and the aryl ring. Solubility in other organic solvents like alcohols, ketones, and aromatic hydrocarbons is variable and dependent on the specific structure of the N-aryl maleimide.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for N-phenylmaleimide, the parent compound of the N-aryl maleimide family, and provide qualitative insights into the solubility of substituted derivatives.

Table 1: Quantitative Solubility of N-Phenylmaleimide

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Aqueous | Not Specified | Slightly soluble[1][2][3][4][5][6] |

| Water | Aqueous | Not Specified | 2.3 mg/mL (0.0133 mol/L)[7] |

| Methanol | Polar Protic | Not Specified | Soluble[1][2][4][5][6] |

| Ethanol | Polar Protic | Not Specified | Soluble[1][2][4][5][6] |

| Acetone | Polar Aprotic | Not Specified | Soluble[4] |

| Ethyl Acetate | Polar Aprotic | Not Specified | Soluble |

| Benzene | Nonpolar | Not Specified | Soluble[1][2][4][5][6] |

| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Soluble[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Not Specified | Soluble[1] |

Table 2: Qualitative Solubility of Substituted N-Aryl Maleimides

| Compound | Substituent | Solvent | Solubility | Reference |

| N-(4-Methoxyphenyl)maleimide | 4-Methoxy | THF, DMF, DMSO, Chloroform, Ethyl Acetate | Soluble | |

| N-(4-Methoxyphenyl)maleimide | 4-Methoxy | Methanol | Soluble | |

| N-Aryl Acrylamides | Various aryl groups | Semi-aqueous media | Poor (<1 mM) | [8][9][10] |

Factors Influencing Solubility

The solubility of N-aryl maleimides can be significantly influenced by the nature and position of substituents on the aryl ring.

References

- 1. Buy N-Phenylmaleimide | 941-69-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 6. N-Phenylmaleimide CAS 941-69-5 - Buy N-Phenylmaleimide, CAS 941-69-5, C10H7NO2 Product on BOSS CHEMICAL [bosschemical.com]

- 7. 941-69-5 | N-Phenylmaleimide | Pyrrolines | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. OPUS at UTS: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Reactivity of Maleimides with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to biomolecules is a fundamental process in biotechnology and pharmaceutical development. Among the array of chemical strategies, the reaction between a maleimide and a sulfhydryl group from a cysteine residue stands out as one of the most prevalent and effective methods for site-specific modification.[1] This popularity stems from its high selectivity for thiols under mild, physiological conditions, coupled with rapid reaction kinetics and high yields.[1] This guide offers a comprehensive overview of the maleimide-thiol reaction, covering its mechanism, kinetics, key experimental parameters, potential side reactions, and detailed protocols to support its application in research and drug development.

The Core Mechanism: A Michael Addition Reaction

The reaction between a maleimide and a sulfhydryl group proceeds through a Michael addition mechanism.[1][2] In this process, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This forms a stable, covalent thioether bond, specifically creating a thiosuccinimide linkage.[1][3] The reaction is highly efficient in polar solvents like water or DMSO and is often considered a "click chemistry" reaction due to its modularity, high yields, and operation under simple conditions.[1][2]

References

The Pyrrole-2,5-dione Core: A Privileged Scaffold in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, has emerged as a structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the current research, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further exploration and drug development efforts in this promising area.

Diverse Biological Activities of Pyrrole-2,5-dione Derivatives

The unique chemical structure of the pyrrole-2,5-dione ring, particularly its reactivity as a Michael acceptor, allows for diverse interactions with biological macromolecules, leading to a wide array of pharmacological effects.

Anticancer Activity

Pyrrole-2,5-dione derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis.

Table 1: Anticancer Activity of Pyrrole-2,5-dione Derivatives (IC50 values in µM)

| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |

| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |

| 5i | Pyrrolidine-2,5-dione | Varies (with withdrawing groups) | MCF-7 (Breast) | 1.496 | [2] |

| 5l | Pyrrolidine-2,5-dione | Varies (with withdrawing groups) | MCF-7 (Breast) | 1.831 | [2] |

| 3k | Pyrrole-indole hybrid | Ester derivative | T47D (Breast) | 10.6 | [3] |

| 3a | Pyrrole-indole hybrid | Parent compound | BT-549 (Breast) | 6.39 (LC50) | [3] |

| 3a | Pyrrole-indole hybrid | Parent compound | SN12C (Renal) | 3.97 (LC50) | [3] |

| 3a | Pyrrole-indole hybrid | Parent compound | OVCAR-8 (Ovarian) | 6.55 (LC50) | [3] |

| 3a | Pyrrole-indole hybrid | Parent compound | HT29 (Colon) | 9.31 (LC50) | [3] |

| 3a | Pyrrole-indole hybrid | Parent compound | UAAC-62 (Melanoma) | 8.03 (LC50) | [3] |

| C8 | Pyrrolyl Benzohydrazide | - | A549 (Lung) | 9.54 | [4] |

| C18 | Pyrrolyl Benzohydrazide | - | A549 (Lung) | 10.38 | [4] |

| PPDHMP | - | - | A549 (Lung) | 19.94 (µg/ml) | [4] |

| PPDHMP | - | - | HeLa (Cervical) | 16.73 (µg/ml) | [4] |

| SPP10 | Spiro-pyrrolopyridazine | - | MCF-7 (Breast) | 2.31 ± 0.3 | [4] |

| 5g | Imidazolylpyrrolone | - | A498 (Renal) | low µM range | [5] |

| 5k | Imidazolylpyrrolone | - | A498 (Renal) | low µM range | [5] |

| 5g | Imidazolylpyrrolone | - | 786-O (Renal) | low µM range | [5] |

| 5k | Imidazolylpyrrolone | - | 786-O (Renal) | low µM range | [5] |

Anti-inflammatory Activity

Derivatives of pyrrole-2,5-dione have been investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Pyrrole-2,5-dione and Related Cyclic Imide Derivatives (IC50 values in µM)

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b | COX-2 | 0.1 | 400 | [6][7] |

| 6b | COX-2 | 0.1 - 1.0 | - | [6][7] |

| 11b | COX-2 | 0.1 - 1.0 | - | [6][7] |

| 11c | COX-2 | 0.1 - 1.0 | - | [6][7] |

| 12b | COX-2 | 0.1 - 1.0 | - | [6][7] |

| 12c | COX-2 | 0.1 - 1.0 | - | [6][7] |

| VIIa | COX-2 | 0.29 | 67.24 | [8] |

| Celecoxib | COX-2 | 0.42 | 33.8 | [8] |

| 14 | COX-1 | 15 - 26 | 5.01 | [9] |

| 15 | COX-1 | 15 - 26 | - | [9] |

| Celecoxib | COX-1 | 77.4 | - | [9] |

| 14 | COX-2 | 5.0 - 17.6 | 5.01 | [9] |

| 16 | COX-2 | 5.0 - 17.6 | 5.86 | [9] |

Antimicrobial Activity

The pyrrole-2,5-dione scaffold is also a promising starting point for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Pyrrole-2,5-dione Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5 | Various bacteria and fungi | 32 - 128 | [10] |

| 8 | Various bacteria and fungi | 16 - 256 | [10] |

| 3 | Various bacteria and fungi | 64 - 128 | [10] |

| 5a | Enterococcus faecalis | 0.25 (µM) | [2] |

| 5g | Enterococcus faecalis | 0.25 (µM) | [2] |

| 5a | Candida albicans | 0.125 (µM) | [2] |

| 7 | Candida krusei | 25 | [11] |

| 9 | Candida krusei | 25 | [11] |

| 8 | Candida krusei | 50 | [11] |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [12] |

| Phallusialide A | MRSA, Escherichia coli | 32, 64 | [12] |

| Phallusialide B | MRSA, Escherichia coli | 32, 64 | [12] |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [12] |

Neuroprotective Activity

Recent studies have highlighted the potential of pyrrole-2,5-dione derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease. These compounds have shown promise as multi-target agents, inhibiting enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[13][14] For instance, certain derivatives have demonstrated selective MAO-B inhibition with IC50 values in the nanomolar range.[14]

Key Signaling Pathways

The biological activities of pyrrole-2,5-dione derivatives are often attributed to their modulation of critical signaling pathways involved in inflammation and cancer.

COX-2/PGE2 Inflammatory Pathway

Many anti-inflammatory pyrrole-2,5-dione derivatives exert their effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. Inhibition of COX-2 leads to a reduction in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.

Caption: Inhibition of the COX-2/PGE2 pathway by pyrrole-2,5-dione derivatives.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and plays a crucial role in cancer development and progression. Some pyrrole-2,5-dione derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by pyrrole-2,5-dione derivatives.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of pyrrole-2,5-dione derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: General workflow for the MTT assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the pyrrole-2,5-dione derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: General workflow for the broth microdilution assay.

Protocol:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the pyrrole-2,5-dione derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of Pyrrole-2,5-dione Derivatives

The versatility of the pyrrole-2,5-dione scaffold is further enhanced by the accessibility of various synthetic routes, allowing for the introduction of a wide range of substituents.

Synthesis of N-Substituted Pyrrole-2,5-diones

A common method for the synthesis of N-substituted pyrrole-2,5-diones involves the condensation of a primary amine with maleic anhydride.

General Procedure:

-

An equimolar mixture of maleic anhydride and the desired primary amine is dissolved in a suitable solvent, such as glacial acetic acid.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product often precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of 3,4-Disubstituted Pyrrole-2,5-diones

The synthesis of 3,4-disubstituted derivatives can be achieved through various methods, including the reaction of N³-substituted amidrazones with 2,3-disubstituted maleic anhydrides.[15] Another approach involves the Paal-Knorr synthesis, which is a classic method for constructing the pyrrole ring.

Conclusion and Future Directions

The pyrrole-2,5-dione scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of new therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail, optimizing their pharmacokinetic properties, and further exploring their mechanisms of action to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Alchemist's Bond: A Technical Guide to N-Substituted Maleimides in Modern Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-substituted maleimides represent a cornerstone of modern chemical biology and materials science, prized for their unique reactivity and versatility. The foundational reaction, a Michael addition with a thiol, provides a rapid and highly specific method for covalently linking molecules under mild, physiological conditions. This powerful "click" chemistry has propelled advancements across numerous fields, most notably in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), the synthesis of functional polymers and hydrogels, and the design of targeted covalent enzyme inhibitors.

This technical guide offers a comprehensive review of the core applications of N-substituted maleimides. It provides a detailed look at the underlying chemistry, quantitative data on reaction kinetics and conjugate stability, step-by-step experimental protocols for key procedures, and visual diagrams of the critical pathways and workflows where these versatile molecules are employed.

The Core Chemistry: The Thiol-Maleimide Reaction

The primary utility of N-substituted maleimides stems from their highly efficient and selective reaction with thiol (sulfhydryl) groups, typically from cysteine residues in proteins.[1] This reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide covalent bond.[2] The reaction is exceptionally fast at neutral pH (6.5-7.5), proceeding approximately 1,000 times faster with thiols than with amines, which ensures high chemoselectivity for cysteine residues in a biological context.[1]

However, the stability of this thiosuccinimide linkage is a critical consideration. The bond is susceptible to a retro-Michael reaction, which is reversible and can lead to "thiol exchange" with endogenous thiols like glutathione in the body.[3][4] This can cause premature release of a conjugated payload, reducing the efficacy of therapeutics like ADCs and potentially leading to off-target toxicity.[2][5]

To address this instability, two primary strategies have been developed:

-

Ring-Opening Hydrolysis: The thiosuccinimide adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[2][3] This product is no longer susceptible to the retro-Michael reaction. The rate of this stabilizing hydrolysis is greatly accelerated by using maleimides with electron-withdrawing N-substituents, such as N-aryl groups.[6]

-

Next-Generation Maleimides (NGMs): These include structures like dibromomaleimides, which can react with two thiols (e.g., from a reduced interchain disulfide bond in an antibody) to create a stable, re-bridged conjugate that is inherently more resistant to cleavage.[7][8]

The interplay between these reaction pathways is fundamental to designing stable and effective maleimide-based conjugates.

Applications of N-Substituted Maleimides

Bioconjugation and Drug Development

The most prominent application of N-substituted maleimides is in bioconjugation. They serve as critical linkers for creating antibody-drug conjugates (ADCs), which leverage the specificity of an antibody to deliver a potent cytotoxic drug directly to cancer cells.[1] Several FDA-approved therapeutics, including Brentuximab vedotin and Trastuzumab emtansine (Kadcyla®), utilize maleimide-based linkers.[2][6]

Beyond ADCs, maleimides are used for:

-

PEGylation: Attaching polyethylene glycol (PEG) chains to proteins to enhance their solubility, stability, and circulation half-life.[4]

-

Labeling: Covalently attaching fluorescent dyes, biotin, or other probes to proteins for research and diagnostic applications.[1]

-

Surface Functionalization: Modifying the surfaces of nanoparticles, beads, or medical devices with biomolecules to create biosensors or improve biocompatibility.[1]

Polymer Science and Materials

In materials science, the thiol-maleimide reaction is a powerful tool for polymer synthesis and modification.[9] Its efficiency and specificity classify it as a "click" reaction, enabling the creation of:

-

Hydrogels: Cross-linking thiol- and maleimide-functionalized polymers to form hydrogels for tissue engineering and drug delivery applications.[10]

-

Functional Coatings: Creating polymer brushes and surface coatings with precisely controlled functionalities.[6][11]

-

Self-Healing Materials: Incorporating reversible Diels-Alder adducts of maleimides to create polymers that can be thermally repaired.

Maleimides as Pharmacophores

The maleimide ring itself can act as a reactive pharmacophore, forming a covalent bond with a cysteine residue in the active site of a target enzyme. This strategy has been used to develop potent and selective irreversible inhibitors. A key example is the development of N-substituted maleimide derivatives as inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid signaling pathway.[12]

Similarly, maleimide derivatives have been developed as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in various signaling pathways implicated in conditions like Alzheimer's disease and bipolar disorder.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(2-methoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxyphenyl)maleimide is a thiol-reactive reagent used for the covalent labeling of proteins, peptides, and other biomolecules. The maleimide moiety exhibits high selectivity for the sulfhydryl group of cysteine residues, forming a stable thioether bond through a Michael addition reaction.[1][2] This site-specific modification is crucial for a wide range of applications, from studying protein structure and function to the development of antibody-drug conjugates (ADCs). The reaction proceeds efficiently under mild, near-neutral pH conditions, making it suitable for use with sensitive biological samples.[3][4] These application notes provide detailed protocols for protein labeling with N-(2-methoxyphenyl)maleimide, along with quantitative data to guide experimental design and interpretation.

Data Presentation

Physical and Chemical Properties of N-(2-methoxyphenyl)maleimide

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [5] |

| Molecular Weight | 203.19 g/mol | [5] |

| Appearance | Solid (Appearance may vary) | |

| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |

| Reactivity | Specifically reacts with thiol groups (-SH) | [2] |

Representative Quantitative Data for Maleimide-Based Protein Labeling

Due to the limited availability of specific quantitative data for N-(2-methoxyphenyl)maleimide, the following table summarizes typical data for maleimide labeling reactions to provide a baseline for experimental design. Actual results will be protein-dependent and should be determined empirically.

| Parameter | Typical Value/Range | Notes |

| Optimal pH Range | 6.5 - 7.5 | At pH > 7.5, reactivity with primary amines (e.g., lysine) can occur.[4] |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion.[6] |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the protein and desired degree of labeling.[6] |

| Typical Labeling Efficiency | 70-90% | Efficiency is dependent on the accessibility of cysteine residues and reaction conditions.[7] |

| Stability of Thioether Bond | Generally stable | The thioether bond is stable, but the succinimide ring can undergo hydrolysis, which can affect the properties of the conjugate. N-aryl maleimides, like N-(2-methoxyphenyl)maleimide, tend to form more stable adducts compared to N-alkyl maleimides.[8] |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein of interest in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5.[2]

-

The recommended protein concentration is between 1-10 mg/mL.[4]

-

Ensure the buffer is free of thiol-containing reagents such as dithiothreitol (DTT) or 2-mercaptoethanol. If present, they must be removed by dialysis or gel filtration prior to labeling.[5]

-

For optimal results, degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to minimize the oxidation of cysteine residues.[4]

-

-

N-(2-methoxyphenyl)maleimide Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of N-(2-methoxyphenyl)maleimide in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4]

-

Vortex the solution to ensure the maleimide is completely dissolved.

-

-

Reducing Agent Solution (Optional):

-

If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.

-

Prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before the labeling reaction.[7]

-

If DTT is used as the reducing agent, it must be removed from the protein solution before adding the maleimide reagent.[7]

-

Protocol 2: Reduction of Protein Disulfide Bonds (Optional)

-

To the protein solution from Protocol 1, add the TCEP stock solution to a final concentration that is a 10- to 100-fold molar excess over the protein.[4]

-

Incubate the reaction mixture for 20-30 minutes at room temperature.[4]

-

Proceed immediately to the labeling reaction.

Protocol 3: Protein Labeling with N-(2-methoxyphenyl)maleimide

-

Add the N-(2-methoxyphenyl)maleimide stock solution to the (reduced) protein solution to achieve the desired final molar ratio (a 10:1 to 20:1 molar excess of maleimide is a good starting point).[6]

-

Gently mix the reaction. For sensitive proteins, avoid vigorous vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6] If the label is light-sensitive, protect the reaction from light.

Protocol 4: Purification of the Labeled Protein

-

Gel Filtration Chromatography (Recommended):

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer.

-

Apply the reaction mixture to the column.

-

The larger, labeled protein will elute first, while the smaller, unreacted N-(2-methoxyphenyl)maleimide will be retained and elute later.[9]

-

Collect fractions and monitor the protein elution (e.g., by absorbance at 280 nm).

-

Pool the fractions containing the purified, labeled protein.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

-

Dialyze against a large volume of the desired storage buffer at 4°C with several buffer changes to remove unreacted maleimide.

-

Protocol 5: Characterization of the Labeled Protein

-

Degree of Labeling (DOL) Determination:

-

The DOL, or the average number of maleimide molecules conjugated per protein molecule, can be determined using spectrophotometry if the molar extinction coefficients of the protein and N-(2-methoxyphenyl)maleimide at specific wavelengths are known.

-

Alternatively, mass spectrometry can be used to determine the mass of the labeled protein, from which the DOL can be calculated.

-

-

Protein Integrity and Purity:

-

Analyze the purified labeled protein by SDS-PAGE to confirm its integrity and purity. A shift in the molecular weight may be observed upon labeling.

-

Mandatory Visualization

References

- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. N-(2-Methoxyphenyl)maleimide | C11H9NO3 | CID 97695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation with 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide family, is a valuable reagent for the site-specific modification of biomolecules. Its utility in bioconjugation stems from the high reactivity and selectivity of the maleimide moiety towards sulfhydryl (thiol) groups, which are predominantly found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds under mild, physiological conditions, resulting in a stable thioether bond. This characteristic makes this compound a key tool in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other advanced bioconjugates.

The N-aryl substitution in this reagent offers distinct advantages over traditional N-alkyl maleimides. N-aryl maleimides have been shown to react approximately 2.5 times faster with thiols.[1] Furthermore, the resulting thio-succinimide conjugate of N-aryl maleimides undergoes a significantly faster ring hydrolysis, a feature that enhances the stability of the final bioconjugate by preventing retro-Michael reactions and subsequent thiol exchange.[1] In some cases, this stabilizing hydrolysis can be instantaneous.[1][2]

Reaction Mechanism

The bioconjugation reaction of this compound with a thiol-containing biomolecule proceeds via a Michael addition mechanism. The nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This leads to the formation of a stable covalent thioether bond.

Caption: Reaction of this compound with a thiol.

Quantitative Data Summary

Precise kinetic data for this compound is not extensively available in the literature. However, the following tables provide a summary of typical reaction parameters for maleimide-thiol conjugations and a comparison with related compounds to guide experimental design.

Table 1: Key Parameters for Thiol-Maleimide Conjugation

| Parameter | Recommended Range/Condition | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases, and the rate of maleimide hydrolysis also increases. |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is temperature-sensitive. Lower temperatures (4°C) may require longer incubation times (overnight), while room temperature reactions are typically faster (1-2 hours). |

| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess of maleimide | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein. |

| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris). Organic co-solvents like DMSO or DMF can be used for poorly soluble maleimide derivatives. | The buffer should be free of thiols. |

Table 2: Comparative Reactivity and Stability of N-Substituted Maleimides

| Maleimide Type | Relative Reaction Rate with Thiols | Thio-succinimide Ring Hydrolysis Rate | Resulting Conjugate Stability |

| N-Alkyl Maleimides | 1x | Slow | Prone to retro-Michael reaction and thiol exchange if not hydrolyzed. |

| N-Aryl Maleimides | ~2.5x | Substantially faster (can be instantaneous) | Enhanced stability due to rapid ring-opening.[1] |

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a thiol-containing protein.

Protocol 1: Preparation of Thiol-Containing Protein

For proteins with existing free thiols or those requiring the reduction of disulfide bonds.

Materials:

-

Thiol-containing protein (e.g., antibody, peptide)

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (if disulfide bond reduction is necessary)

Procedure:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 30-60 minutes at room temperature.

Protocol 2: Bioconjugation Reaction

Materials:

-

Prepared thiol-containing protein solution (from Protocol 1)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Add the desired molar excess of the maleimide stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the conjugated molecule is light-sensitive, protect the reaction from light.

-

(Optional) Quench the reaction by adding a free thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10-fold molar excess over the initial maleimide concentration.

-

Purify the conjugate to remove excess maleimide and other reaction components using size-exclusion chromatography, dialysis, or another suitable method.

-

Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy).

Experimental Workflow

The following diagram illustrates the general workflow for bioconjugation with this compound.

Caption: Experimental workflow for maleimide conjugation.

Troubleshooting and Considerations

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[3] To minimize this, use freshly prepared maleimide solutions and maintain the reaction pH within the optimal range of 6.5-7.5.[3][4]

-

Thiol Oxidation: Thiols can oxidize to form disulfide bonds, rendering them unreactive towards maleimides. Use degassed buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.

-

Non-specific Labeling: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[4] Adhering to the recommended pH range is crucial for maintaining selectivity.

-

Conjugate Stability: While the thioether bond formed is generally stable, the initial thiosuccinimide ring can undergo a retro-Michael reaction in the presence of other thiols. The rapid ring-opening hydrolysis characteristic of N-aryl maleimides, such as this compound, significantly enhances the stability of the final conjugate.[1]

By following these guidelines and protocols, researchers can effectively utilize this compound for the precise and stable modification of biomolecules, advancing research and development in various scientific and therapeutic areas.

References

Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) Using Maleimide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, pharmacokinetics, and overall efficacy of the ADC. Maleimide-based linkers are widely utilized in ADC development due to their high reactivity and selectivity for thiol groups under mild physiological conditions.[1][]

This document provides detailed application notes and protocols for the synthesis of ADCs using maleimide linkers. It covers the core principles of maleimide-thiol chemistry, step-by-step experimental procedures, and methods for characterization and quality control.

Core Principles of Maleimide-Thiol Chemistry

The synthesis of ADCs using maleimide linkers is primarily based on the Michael addition reaction.[1][] In this reaction, a thiol group (-SH) from a cysteine residue on the antibody performs a nucleophilic attack on the electron-deficient double bond of a maleimide moiety, which is attached to the cytotoxic drug.[1] This results in the formation of a stable thioether bond, covalently linking the drug to the antibody.[]

The reaction is highly selective for thiols at a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, thus minimizing non-specific conjugation.[1][] The cysteine residues can be native to the antibody, typically from the reduction of interchain disulfide bonds, or they can be engineered into the antibody backbone for site-specific conjugation.[1]